molecular formula C31H22N2O6 B14197937 3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] CAS No. 879366-48-0

3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]

Cat. No.: B14197937
CAS No.: 879366-48-0
M. Wt: 518.5 g/mol
InChI Key: MGNKSHLRFMIHTL-UHFFFAOYSA-N
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Description

3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methylenebis(oxy) linkage connecting two oxazole rings, each substituted with a phenyl group. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic and oxazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to ensure efficient synthesis while minimizing by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymatic reactions, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[Methylenebis(oxy)]bis[6-(4-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]
  • 3,3’-[Methylenebis(oxy)]bis[6-(5-methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]

Uniqueness

Compared to similar compounds, 3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] stands out due to its specific substitution pattern and the presence of phenyl groups

Properties

CAS No.

879366-48-0

Molecular Formula

C31H22N2O6

Molecular Weight

518.5 g/mol

IUPAC Name

5-[[3-hydroxy-4-(5-phenyl-1,2-oxazol-3-yl)phenoxy]methoxy]-2-(5-phenyl-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C31H22N2O6/c34-28-15-22(11-13-24(28)26-17-30(38-32-26)20-7-3-1-4-8-20)36-19-37-23-12-14-25(29(35)16-23)27-18-31(39-33-27)21-9-5-2-6-10-21/h1-18,34-35H,19H2

InChI Key

MGNKSHLRFMIHTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=C(C=C(C=C3)OCOC4=CC(=C(C=C4)C5=NOC(=C5)C6=CC=CC=C6)O)O

Origin of Product

United States

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